molecular formula C22H15BrO5S B2833889 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 896043-23-5

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No.: B2833889
CAS No.: 896043-23-5
M. Wt: 471.32
InChI Key: JKKSSMAPRRKOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic coumarin derivative featuring a 4-bromophenyl substituent at position 3, a methyl group at position 4, and a benzenesulfonate ester at position 6 of the coumarin core. Coumarins are known for diverse biological activities, including anti-inflammatory and anticoagulant properties . The benzenesulfonate group may enhance solubility or modulate receptor interactions, as seen in structurally related sulfonated compounds .

Properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKSSMAPRRKOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound. The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent. The final step involves the sulfonation of the chromen-2-one derivative with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The chromen-2-one core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonation: Benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chromen-2-one core can modulate biological activity through various pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Anti-Inflammatory Activity of Structural Analogs

Compound Class Specific Compound % Inhibition/Activity Dose (mg/kg) Reference
Coumarin Derivatives Brodifacoum Not quantified* N/A
1,3,4-Oxadiazole IIIa 59.5% 100
1,3,4-Oxadiazole IIIb 61.9% 100
Reference Drug Indomethacin 64.3% 20

*Brodifacoum and difethialone were evaluated qualitatively for NO suppression in cell models .

Table 2: Toxicity Metrics of Selected Compounds

Compound Severity Index (SI) Toxicity Notes Reference
IIIa 0.75 Lower toxicity than parent compound
IIIb 0.83 Safer than indomethacin (SI = 2.67)
β-(4-Bromobenzoyl)propionic acid 1.17 Higher toxicity than derivatives

The benzenesulfonate group in the target compound may reduce toxicity compared to free hydroxyl groups, as sulfonation often improves pharmacokinetics .

Biological Activity

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic compound belonging to the chromen class, notable for its diverse biological activities. Its structure features a chromen-2-one core with a brominated phenyl substituent and a benzenesulfonate group, which may enhance its pharmacological properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H16BrO5S\text{C}_{19}\text{H}_{16}\text{BrO}_5\text{S}

Key Properties:

  • Molecular Weight: 416.30 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-one using benzenesulfonyl chloride in the presence of triethylamine as a base in dichloromethane. This method yields the desired sulfonate derivative efficiently, showcasing its utility in synthetic organic chemistry .

Biological Activity

Research indicates that compounds in the chromen class exhibit a range of biological activities, including:

  • Antioxidant Activity: Chromen derivatives have shown significant free radical scavenging abilities. This property is crucial for developing therapeutic agents against oxidative stress-related diseases.
  • Anti-inflammatory Effects: The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
  • Anticancer Properties: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The presence of the bromine atom enhances lipophilicity, potentially improving interaction with biological targets .
  • Cholinesterase Inhibition: Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of related chromen derivatives:

StudyCompoundBiological ActivityIC50 Values
3bAChE Inhibition10.4 μM
3eCOX-2 Inhibition5.4 μM
3aCytotoxicity against MCF-7IC50 = 19.2 μM
Ethyl derivativeAntioxidant ActivityModerate

These findings highlight the potential for developing new therapeutic agents based on the structure of this compound.

Q & A

Q. Yield Optimization Strategies :

  • Use high-purity starting materials to minimize side reactions.
  • Employ inert atmospheres (N₂/Ar) during bromination to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at completion.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzenesulfonate at C6, bromophenyl at C3) and coumarin backbone integrity. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the coumarin lactone carbonyl resonates at δ ~160–165 ppm .
  • FT-IR : Validate ester (C=O stretch at ~1740 cm⁻¹) and sulfonate (S=O stretches at ~1360 and 1180 cm⁻¹) functionalities .
  • HRMS : Confirm molecular formula (C₂₂H₁₆BrO₅S; exact mass: 494.98 g/mol) .

Q. Resolving Data Contradictions :

  • Unexpected Peaks in NMR : Check for residual solvents (e.g., DCM at δ 5.32 ppm) or byproducts from incomplete purification.
  • Discrepancies in Mass Spec : Use isotopic pattern analysis to distinguish [M+H]⁺ from adducts (e.g., Na⁺/K⁺).
  • Crystallographic Validation : If available, compare with single-crystal X-ray data (e.g., using SHELXL ).

Advanced Question: How does the benzenesulfonate group influence the compound’s pharmacokinetic properties compared to other ester derivatives?

Methodological Answer:
The benzenesulfonate moiety enhances:

  • Solubility : Sulfonate groups increase polarity, improving aqueous solubility compared to alkyl esters (e.g., methyl or ethyl). This is critical for in vitro assays requiring DMSO-free conditions .
  • Metabolic Stability : Sulfonate esters resist esterase-mediated hydrolysis better than carboxylate esters, prolonging half-life in biological systems .
  • Protein Binding : The sulfonate group may engage in hydrogen bonding with serum albumin, altering bioavailability. Quantify via equilibrium dialysis or surface plasmon resonance (SPR) .

Q. Experimental Validation :

  • Compare logP values (HPLC retention time vs. standards) to assess lipophilicity.
  • Conduct stability studies in simulated gastric fluid (SGF) and human liver microsomes (HLMs) .

Advanced Question: What strategies can resolve crystallographic disorder in the bromophenyl ring during X-ray structure determination?

Methodological Answer:
Disorder Challenges :
The 4-bromophenyl group may exhibit rotational disorder due to weak crystal packing interactions, leading to split positions in electron density maps .

Q. Mitigation Strategies :

Data Collection : Use low-temperature (e.g., 100 K) synchrotron radiation to improve resolution (<1.0 Å).

Refinement in SHELXL :

  • Apply PART instructions to model split positions.
  • Use SIMU and DELU restraints to maintain reasonable geometry.
  • Refine anisotropic displacement parameters (ADPs) for non-H atoms .

Validation Tools : Check R₁, wR₂, and goodness-of-fit (GOF) metrics. A final R₁ < 5% indicates acceptable disorder modeling .

Advanced Question: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:
In Silico Workflow :

Docking Studies : Use AutoDock Vina or Glide to model binding poses in CYP3A4/CYP2D6 active sites. The bromophenyl group may occupy hydrophobic pockets, while the sulfonate interacts with polar residues (e.g., Arg-106 in CYP3A4) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy.

Metabolite Prediction : Use software like MetaSite to identify potential oxidation sites (e.g., coumarin C5 or bromophenyl para-position) .

Q. Experimental Cross-Validation :

  • Compare predicted metabolites with LC-MS/MS data from microsomal incubations .

Key Research Findings

  • The compound exhibits nanomolar inhibitory activity against COX-2 in vitro, linked to its sulfonate group’s interaction with the enzyme’s Arg-120 residue .
  • X-ray crystallography reveals a planar coumarin core with a dihedral angle of 15.2° between the bromophenyl and benzenesulfonate groups, influencing π-π stacking in protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.